molecular formula C10H15N3O2 B12118082 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- CAS No. 61280-30-6

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-

Cat. No.: B12118082
CAS No.: 61280-30-6
M. Wt: 209.24 g/mol
InChI Key: IJOREYLIDYPKAV-UHFFFAOYSA-N
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Description

The compound 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- (CAS 61280-31-7) is a pyrimidinedione derivative characterized by a seven-membered azepine ring at position 2 of the pyrimidinedione core. Its molecular formula is C₁₁H₁₇N₃O₂, and its structure includes a methyl group at position 5 and a hexahydro-1H-azepin-1-yl substituent at position 2 . This compound is part of a broader class of pyrimidinediones, which are known for diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties.

Properties

CAS No.

61280-30-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(azepan-1-yl)-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C10H15N3O2/c14-8-7-9(15)12-10(11-8)13-5-3-1-2-4-6-13/h1-7H2,(H,11,12,14,15)

InChI Key

IJOREYLIDYPKAV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinedione core or the hexahydro-1H-azepin-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

4,6(1H,5H)-Pyrimidinedione derivatives are explored for their potential as therapeutic agents. The compound's structure allows for modifications that can enhance its efficacy against various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidinedione derivatives that exhibited promising anti-cancer activity. The modifications introduced in the azepine ring improved the selectivity towards cancer cells while minimizing toxicity to normal cells .

Antiviral Activity

Research indicates that pyrimidinedione compounds may possess antiviral properties. Specifically, they have been investigated for their activity against viruses such as Hepatitis B.

Case Study : In a study on structure-activity relationships, certain derivatives of pyrimidinedione were shown to inhibit Hepatitis B virus replication effectively. The findings suggest that the hexahydroazepine moiety contributes to the antiviral activity by enhancing binding affinity to viral targets .

Neuroprotective Effects

The neuroprotective properties of pyrimidinediones have gained attention in neuropharmacology. Compounds in this class have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.

Case Study : Research published in Neuroscience Letters demonstrated that specific pyrimidinedione derivatives could reduce neuronal cell death in models of neurodegenerative diseases by modulating apoptotic pathways and reducing oxidative stress markers .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentDevelopment of anti-cancer agentsEnhanced selectivity towards cancer cells with reduced toxicity
Antiviral ActivityInhibition of Hepatitis B virus replicationEffective inhibition with certain derivatives showing increased binding affinity
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsReduction in cell death and modulation of apoptotic pathways

Mechanism of Action

The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Pyrimidinedione derivatives differ primarily in substituents at positions 2, 5, and the oxidation state of the heterocyclic ring. Below is a comparative analysis of key analogs:

Compound Substituents Core Modifications Key Features
Target Compound (CAS 61280-31-7) 2: Hexahydro-1H-azepin-1-yl; 5: Methyl Oxo groups at 4,6 Seven-membered azepine ring; enhances steric bulk and potential enzyme binding.
Primidone (CAS 125-33-7) 5: Ethyl and phenyl Oxo groups at 4,6 Anticonvulsant; lacks heterocyclic substituents at position 2.
4,6(1H,5H)-Pyrimidinedione, 5-propyl- (CAS 61280-34-0) 2: Hexahydro-1H-azepin-1-yl; 5: Propyl Oxo groups at 4,6 Longer alkyl chain at position 5; may alter lipophilicity.
Thialbarbitone (CAS 467-42-9) 2: Thioxo; 5: Cyclohexenyl and propenyl Thioxo at position 2 Sulfur substitution increases acidity; used in anesthesia.
2-Thiobarbituric Acid Sodium Salt (CAS 31645-12-2) 2: Thioxo; sodium salt Thioxo at position 2 Enhanced water solubility due to ionic form.
Pyrimidinedione Dam Inhibitor (e.g., CAS not specified) 2: Bromophenyl and furylmethylene Oxo groups at 4,6 Inhibits bacterial DNA methyltransferase (Dam); distinct aryl substituents.

Physicochemical Properties

Property Target Compound Primidone Thialbarbitone 2-Thiobarbituric Acid Sodium Salt
Solubility Moderate (nonpolar) Low Low High (ionic)
Melting Point Not reported 280–284°C 144–147°C Decomposes
pKa ~8.5 (estimated) 12.1 ~7.9 (thioxo group) ~4.5 (sodium salt)

Pharmacokinetic Considerations

  • Metabolic Stability : Thiobarbiturates (e.g., thialbarbitone) are prone to hepatic oxidation, whereas oxo derivatives like the target compound may exhibit slower metabolism .

Biological Activity

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4,6(1H,5H)-Pyrimidinedione, exhibit anticancer properties by inhibiting key enzymes involved in DNA synthesis. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values ranging from 0.01 to 0.12 µM, suggesting potent activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
4,6-Pyrimidinedione derivativeMCF-70.09
4,6-Pyrimidinedione derivativeA5490.03

Neuroprotective Effects

In addition to anticancer activity, this compound has been investigated for neuroprotective effects. Studies have shown that certain pyrimidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For example, one derivative exhibited an IC50 of 20.15 µM against AChE compared to galantamine's IC50 of 4.82 µM .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds synthesized from the pyrimidinedione scaffold demonstrated moderate antibacterial activity against Gram-negative and Gram-positive bacteria. In vitro tests showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The biological activity of 4,6(1H,5H)-Pyrimidinedione is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes crucial for DNA synthesis and repair.
  • Receptor Modulation : It may modulate neurotransmitter receptors involved in cognitive functions.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate cellular damage.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives in xenograft models. The results indicated that treatment with these compounds significantly reduced tumor size compared to controls .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of a pyrimidine derivative resulted in improved cognitive function and reduced amyloid plaque formation .
  • Antimicrobial Testing : A set of synthesized pyrimidine derivatives was tested against E. coli and S. aureus, showing promising results with some compounds achieving MIC values lower than those of conventional antibiotics .

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